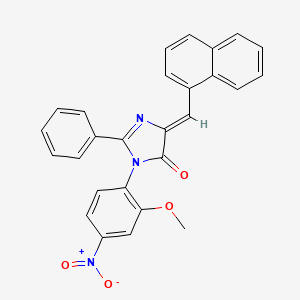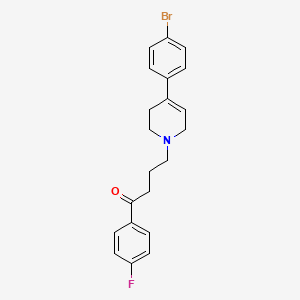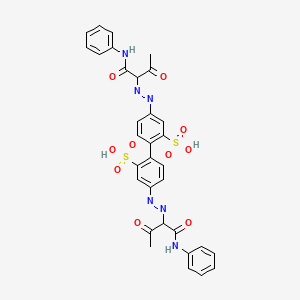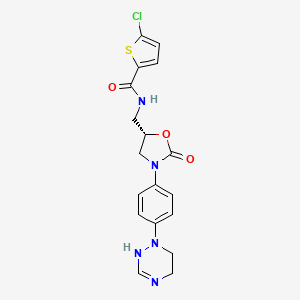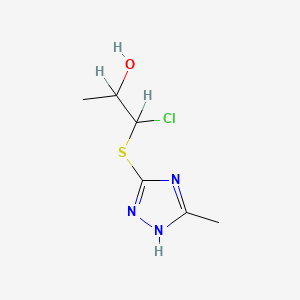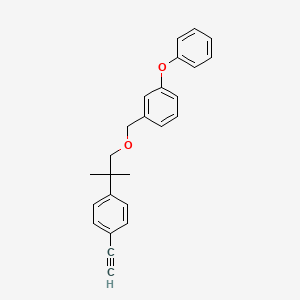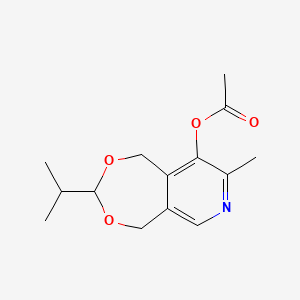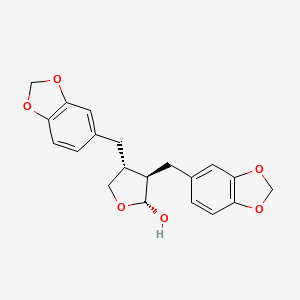
alpha-Cubebin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is one of the two forms of cubebene, the other being beta-cubebin.
Méthodes De Préparation
Alpha-Cubebin can be synthesized through various synthetic routes. One common method involves the distillation of cubeb oil, which yields a mixture of alpha- and beta-cubebin . The reaction conditions typically include controlled temperature and pressure to ensure the selective isolation of this compound. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Analyse Des Réactions Chimiques
Alpha-Cubebin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: This compound can undergo substitution reactions, particularly with halogens, under specific conditions to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions vary depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
Alpha-Cubebin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying sesquiterpene chemistry.
Biology: this compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research has shown that this compound may have therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: It is used in the fragrance and flavor industry due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of alpha-Cubebin involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various biochemical pathways, including those involved in inflammation and oxidative stress. The compound’s molecular targets include enzymes and receptors that play a role in these pathways .
Comparaison Avec Des Composés Similaires
Alpha-Cubebin is structurally similar to other sesquiterpenes, such as beta-Cubebin and alpha-Cubebenol. it is unique in its specific structural configuration and the position of its double bonds . Similar compounds include:
Beta-Cubebin: Another form of cubebene with a different double bond position.
Alpha-Cubebenol: A related sesquiterpene with similar biological activities but different structural features.
This compound’s uniqueness lies in its specific structural properties and the distinct biological activities it exhibits compared to its similar compounds .
Propriétés
Numéro CAS |
112458-74-9 |
|---|---|
Formule moléculaire |
C20H20O6 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(2R,3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol |
InChI |
InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20+/m0/s1 |
Clé InChI |
DIYWRNLYKJKHAM-BXTJHSDWSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
SMILES canonique |
C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


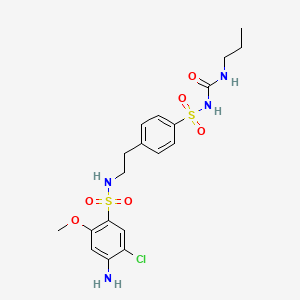

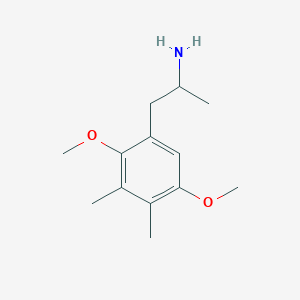
![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
